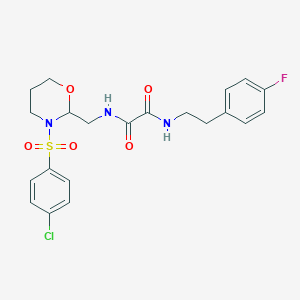![molecular formula C20H16ClN3O2S B2862952 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-methoxyphenyl)acetamide CAS No. 897458-08-1](/img/structure/B2862952.png)
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-methoxyphenyl)acetamide” is a complex organic molecule. It contains several functional groups, including an imidazo[2,1-b][1,3]thiazole ring, a chlorophenyl group, and a methoxyphenyl group .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The imidazo[2,1-b][1,3]thiazole ring provides a rigid and planar core, which is substituted with a 4-chlorophenyl group and a 4-methoxyphenyl group . The exact structure would need to be confirmed using techniques such as NMR or X-ray crystallography.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the various functional groups present. The imidazo[2,1-b][1,3]thiazole ring is a heterocyclic compound that can participate in various reactions. The chlorophenyl and methoxyphenyl groups may also influence the compound’s reactivity .Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
Research into omega-(1H-imidazolyl)-N-phenylalkanoic acid amide derivatives, which share structural similarities with the mentioned compound, has shown anticonvulsant activity against seizures induced by maximal electroshock (MES). These findings suggest potential applications in designing new anticonvulsant drugs (Zeynep Aktürk et al., 2002).
Cytotoxic Activity Against Cancer Cell Lines
Compounds bearing the imidazo[2,1-b]thiazole scaffold have been designed, synthesized, and tested for cytotoxicity against human cancer cell lines. One study highlighted a compound with significant inhibitory activity against the MDA-MB-231 breast cancer cell line, demonstrating the potential of such structures in cancer therapy (H. Ding et al., 2012).
Cardiotonic Activity
Imidazo[2,1-b]thiazoles bearing a lactam ring have been synthesized and evaluated for cardiotonic activity, indicating the utility of these structures in developing heart-related therapies (A. Andreani et al., 1996).
Antimicrobial and Anti-inflammatory Activities
A study on acetamido pyrrolyl azoles, including structures with thiazole and imidazole moieties, revealed promising antimicrobial and anti-inflammatory activities. These findings open avenues for the development of new antimicrobial and anti-inflammatory agents (D. Sowmya et al., 2017).
Zukünftige Richtungen
The future directions for research on this compound could include further investigation into its potential biological activities, such as its role as a CAR agonist . Additionally, its synthesis could be optimized, and its physical and chemical properties could be further characterized. This compound could also be investigated for potential applications in medicinal chemistry, given the biological activity of similar compounds .
Wirkmechanismus
Target of Action
The primary target of this compound is the Constitutive Androstane Receptor (CAR) . CAR is a nuclear receptor that regulates the expression of genes involved in drug metabolism and other xenobiotic responses .
Mode of Action
This compound acts as an agonist for the CAR . It binds to the receptor, inducing a conformational change that allows the receptor to translocate to the nucleus . Once in the nucleus, the activated CAR can bind to specific DNA sequences, leading to the transcription of target genes .
Biochemical Pathways
The activation of CAR by this compound leads to the expression of CYP2B6 , an enzyme involved in drug metabolism. This suggests that the compound may influence the metabolism of other drugs and xenobiotics through the CYP2B6 pathway .
Pharmacokinetics
Given its role as a car agonist, it is likely to influence the pharmacokinetics of other drugs through its effect on cyp2b6 expression .
Result of Action
The activation of CAR and the subsequent expression of CYP2B6 can have several cellular effects. For example, it can increase the metabolism and clearance of certain drugs, potentially altering their efficacy and toxicity . Additionally, some studies suggest that CAR activation may have anticancer effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs that are metabolized by CYP2B6 could compete with this compound for binding to the enzyme, potentially affecting its efficacy . Furthermore, factors such as pH and temperature could influence the stability of the compound and its ability to bind to CAR .
Eigenschaften
IUPAC Name |
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O2S/c1-26-17-8-6-15(7-9-17)22-19(25)10-16-12-27-20-23-18(11-24(16)20)13-2-4-14(21)5-3-13/h2-9,11-12H,10H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBTGQRFKIFADHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

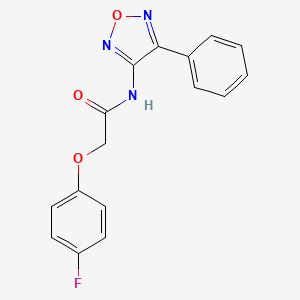
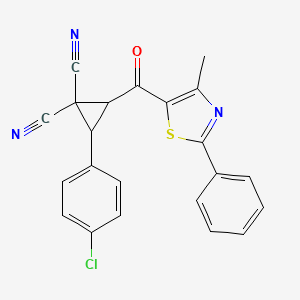
![5-[2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]ethyl-methylamino]-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B2862873.png)

![N-[(3,4-dichlorophenyl)methyl]-2-hydroxy-3,5-diiodobenzamide](/img/structure/B2862876.png)
![7-Oxabicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B2862877.png)
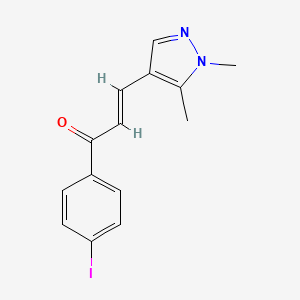

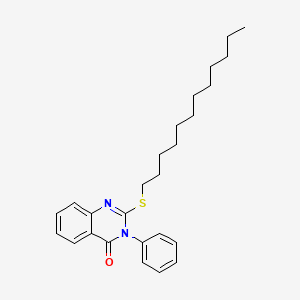
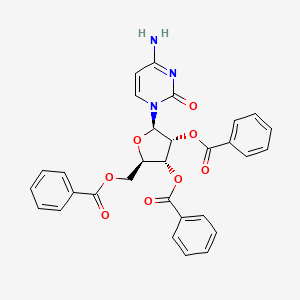
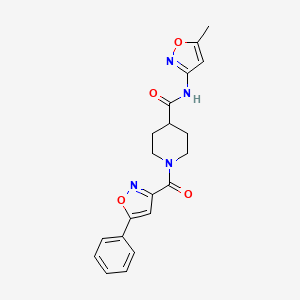
(C)C(C)(C)C](/img/structure/B2862888.png)

